molecular formula C25H38O3 B1662565 HU-210 CAS No. 112830-95-2

HU-210

Cat. No. B1662565
M. Wt: 386.6 g/mol
InChI Key: SSQJFGMEZBFMNV-WOJBJXKFSA-N
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Description

HU-210 is a synthetic cannabinoid found in the herbal mixture “Spice”. It is structurally similar to (-)-Δ8-THC and 11-Hydroxy-Δ9-THC . It is considerably more potent than natural THC from cannabis and has an extended duration of action . It binds to neuroblastoma cell membrane CB1 receptors with about the same affinity as CP-55940 .


Synthesis Analysis

The original synthesis of HU-210 is based on an acid-catalyzed condensation of (–)-Myrtenol and 1,1-Dimethylheptylresorcinol . There have been studies on the synthesis of terminally fluorinated HU-210 and HU-211 analogues (HU-210F and HU-211F, respectively) and their biological evaluation as ligands of cannabinoid receptors (CB1 and CB2) and N-methyl D-aspartate receptor (NMDAR) .


Molecular Structure Analysis

HU-210 is the (–)-1,1-dimethylheptyl analog of 11-hydroxy-Δ8-tetrahydrocannabinol . The molecular formula of HU-210 is C25H38O3 . It has a molecular weight of 386.57 .


Chemical Reactions Analysis

While there isn’t much specific information available on the chemical reactions of HU-210, it’s known that many synthetic transformations are centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

HU-210 is a white solid with a melting point of 72-75 °C . It is soluble in DMSO at 20 mg/ml but insoluble in water .

Scientific Research Applications

Antinociceptive Properties

HU-210 has demonstrated significant antinociceptive (pain-relieving) properties. Gühring et al. (2001) found that HU-210 shows higher efficacy and potency than morphine in the mouse formalin test after intrathecal administration. This study highlights its potential as a pain reliever, especially noting that it affects nociceptive behavior without significantly influencing motor activity (Gühring et al., 2001).

Antiemetic Effects

The antiemetic (anti-vomiting) effects of HU-210 have been observed in preliminary behavioral experiments in rats and pigeons. Ferrari et al. (1999) reported that HU-210 significantly reduced vomiting induced by cisplatin and emetine, highlighting its potential use in preventing nausea and vomiting, particularly in chemotherapy treatments (Ferrari, Ottani & Giuliani, 1999).

Neuroprotection Against Ischemic Damage

HU-210 has shown promise in reducing ischemic damage. Leker et al. (2003) found that HU-210 reduces both blood pressure and heart rate, significantly lowering the body temperature, which contributed to reduced ischemic damage in rat models. These findings suggest a potential role for HU-210 in stroke treatment or prevention (Leker, Gai, Mechoulam & Ovadia, 2003).

Influence on Endocrine Functions

HU-210 has been observed to influence various endocrine functions. Martı́n-Calderón et al. (1998) characterized its effects on the secretion of several hormones in rats, noting a dose-dependent inhibition of growth hormone, follicle-stimulating hormone, and luteinizing hormone. These findings reveal the complex impact of HU-210 on endocrine systems and suggest potential therapeutic applications (Martı́n-Calderón et al., 1998).

Cardioprotective Properties

Research has also indicated the cardioprotective properties of HU-210. Ugdyzhekova et al. (2002) demonstrated that activation of cannabinoid receptors with HU-210 considerably decreased the area of necrosis during myocardial infarction, suggesting its potential in reducing heart damage during heart attacks (Ugdyzhekova et al., 2002).

Future Directions

There is significant interest in the potential clinical applications of HU-210, such as its use as an antipyretic, anti-inflammatory, analgesic, antiemetic, and antipsychotic agent . Future research will evaluate the molecular mechanisms of HU-210 action in various cells and its translational potential in pre-clinical models .

properties

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJFGMEZBFMNV-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150188
Record name HU 210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

CAS RN

112830-95-2
Record name HU 210
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112830-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HU-210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112830952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HU 210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HU-210
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191042422P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,730
Citations
A Ottani, D Giuliani - CNS drug reviews, 2001 - Wiley Online Library
… role in the overall effects of HU 210 and other CBs on the brain functions (62). HU 210, as well as … These data indicate that HU 210 may perturb the homeostatic functions of the astroglia. …
Number of citations: 78 onlinelibrary.wiley.com
FR De Fonseca, P Rubio, F Menzaghi… - … of Pharmacology and …, 1996 - ASPET
… -habituated animals, as reflected in the HU-210-induced increase in both the emergence … of HU-210 (20 micrograms/kg, but not 100 micrograms/kg). Acute administration of HU-210 …
Number of citations: 208 jpet.aspetjournals.org
D Giuliani, F Ferrari, A Ottani - Pharmacological Research, 2000 - Elsevier
… In the X-maze Test 2 , sub-chronic HU 210 dosedependently … HU 210 but potentiated in those sub-chronically treated or Ž … -like effect of sub-chronic HU 210 at high doses and reffect the …
Number of citations: 93 www.sciencedirect.com
RR Leker, N Gai, R Mechoulam, H Ovadia - Stroke, 2003 - Am Heart Assoc
… the synthetic CB1 agonist HU-210 is capable of reducing … -finding experiments, the rats were injected with HU-210 (45 μg/kg IV) or … warming on the neuroprotection conferred by HU-210. …
Number of citations: 165 www.ahajournals.org
MN Hill, BB Gorzalka - European journal of pharmacology, 2004 - Elsevier
… HU-210) and tested on the elevated plus maze. Results demonstrated that in unstressed animals, a low dose of HU-210 … and the high doses of HU-210 induced anxiogenic responses. …
Number of citations: 127 www.sciencedirect.com
F Ferrari, A Ottani, R Vivoli, D Giuliani - Pharmacology Biochemistry and …, 1999 - Elsevier
… The purpose of the present study was to examine the influence of the potent synthetic CB agonist HU 210 20, 25 on the acquisition and retrieval of reference memory in the Morris water …
Number of citations: 139 www.sciencedirect.com
M Farinha-Ferreira, N Rei, J Fonseca-Gomes… - …, 2022 - Elsevier
… were a misleading artifact of HU-210-induced behavioral … Notably, we found that while HU-210 did not alter basal … cannabinoid receptor agonists, HU-210 does not induce persisting …
Number of citations: 5 www.sciencedirect.com
Y Gilgun‐Sherki, E Melamed… - Pharmacology & …, 2003 - Wiley Online Library
… HU-210 treatment. In order to examine the possible neuroprotective activity of HU-210 and … Using neutral red assay, HU-210 or HU-211 (3–300 μM) did not exhibit any neuroprotective …
Number of citations: 50 onlinelibrary.wiley.com
L Hruba, LR McMahon - European journal of pharmacology, 2014 - Elsevier
… of the synthetic cannabinoid HU-210, recently detected in Spice … HU-210 is one synthetic cannabinoid that has been added to … HU-210 belongs to the same chemical class as ∆ 9 -THC …
Number of citations: 21 www.sciencedirect.com
H Ovadia, A Wohlman, R Mechoulam, J Weidenfeld - Neuropharmacology, 1995 - Elsevier
… However, the effect of HU-210 on body temperature has not … characterized the hypothermic effect of HU-210 by investigating: (1… of HU-210 and the endogenous pyrogens, IL-l and PGE,. …
Number of citations: 77 www.sciencedirect.com

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